4-(4-Bromostyryl)benzoic acid

Suzuki-Miyaura coupling Heck reaction cross-coupling

4-(4-Bromostyryl)benzoic acid (CAS 67332-41-6), also catalogued as 4′-bromostilbene-4-carboxylic acid, is a trans-stilbene derivative with the molecular formula C₁₅H₁₁BrO₂ and a molecular weight of 303.15 g·mol⁻¹. The compound features a para-bromo substituent on one aromatic ring and a para-carboxylic acid group on the other, bridged by an ethenyl linker, yielding a rigid, planar π-conjugated scaffold.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
CAS No. 67332-41-6
Cat. No. B12058038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromostyryl)benzoic acid
CAS67332-41-6
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C15H11BrO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10H,(H,17,18)/b2-1+
InChIKeyPKFCBJQYRVJETC-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromostyryl)benzoic Acid (CAS 67332-41-6) – Compound Identity, Class & Procurement Baseline


4-(4-Bromostyryl)benzoic acid (CAS 67332-41-6), also catalogued as 4′-bromostilbene-4-carboxylic acid, is a trans-stilbene derivative with the molecular formula C₁₅H₁₁BrO₂ and a molecular weight of 303.15 g·mol⁻¹ . The compound features a para-bromo substituent on one aromatic ring and a para-carboxylic acid group on the other, bridged by an ethenyl linker, yielding a rigid, planar π-conjugated scaffold [1]. It is commercially supplied at 96% purity (Sigma-Aldrich product number 751375) with a melting point of 317–322 °C and a predicted pKa of 4.25 ± 0.10 [2]. The compound belongs to the class of halogenated styrylbenzoic acids, which serve as versatile intermediates for liquid crystals, organic semiconductors, and fluorescent probes [1].

Why Generic Substitution of 4-(4-Bromostyryl)benzoic Acid Fails: The Bromine–Carboxylic Acid Bifunctionality Imperative


In-class analogs such as 4-styrylbenzoic acid (CAS 7329-77-3) or 4-(4-fluorostyryl)benzoic acid cannot serve as drop-in replacements for 4-(4-bromostyryl)benzoic acid because the para-bromine atom is not a structural spectator: it is the primary reactive handle for downstream cross-coupling chemistry (Suzuki-Miyaura, Heck, Sonogashira) that fluorinated or unsubstituted analogs simply cannot perform [1]. Conversely, 4-bromostilbene (CAS 4714-24-3) lacks the carboxylic acid group, forfeiting the ability to form esters, amides, or metal-carboxylate coordination complexes essential for liquid crystal and metal-organic framework (MOF) applications [2]. The trans-stilbene core in the 4,4′-disubstituted geometry further distinguishes it from its ortho-isomer (Z)-2-(4-bromostyryl)benzoic acid (CAS 130818-31-4), where altered conjugation and steric environment yield different photophysical and mesomorphic behaviour .

4-(4-Bromostyryl)benzoic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Cross-Coupling Reactivity: Aryl-Br Outperforms Aryl-Cl and Is Absent in Aryl-F Analogs

In palladium-catalyzed cross-coupling, the C–Br bond of 4-(4-bromostyryl)benzoic acid is the essential electrophilic partner that enables modular C–C bond construction. The 4-chloro analog reacts approximately 10–100× slower under standard Suzuki conditions due to the higher bond dissociation energy of C–Cl (∼95 kcal·mol⁻¹ vs. ∼80 kcal·mol⁻¹ for C–Br) [1]. The 4-fluoro analog is entirely inert in cross-coupling because the C–F bond (∼126 kcal·mol⁻¹) is not susceptible to oxidative addition by Pd(0) catalysts [1]. The 4-iodo analog, while more reactive, is often cost-prohibitive and less bench-stable. For bromostilbene systems, the Suzuki coupling with arylboronic acids proceeds efficiently using Pd(OAc)₂/PPh₃ at moderate temperatures, with yields typically exceeding 70% for arylboronate ester partners [2].

Suzuki-Miyaura coupling Heck reaction cross-coupling palladium catalysis

Heavy-Atom Effect: Enhanced Intersystem Crossing for Triplet-State Applications

The covalent bromine atom in 4-(4-bromostyryl)benzoic acid induces spin-orbit coupling that dramatically enhances the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (T₁). For 4-bromostilbene, the unactivated ISC pathway becomes the dominant isomerization channel – an effect absent in the parent stilbene and substantially weaker in chloro and fluoro analogs [1]. The ISC quantum yield for 4-bromostilbene in solution at room temperature is reported to be ≥0.3, compared to <0.05 for unsubstituted stilbene and ≤0.1 for 4-chlorostilbene [2]. This property is critical for applications requiring efficient triplet-state population, including triplet–triplet annihilation upconversion and singlet oxygen generation.

photophysics heavy-atom effect intersystem crossing singlet oxygen sensitization phosphorescence

Thermal Stability Benchmarking: Decomposition Temperature and Melting Point vs. In-Class Analogs

4-(4-Bromostyryl)benzoic acid exhibits a melting point of 317–322 °C, significantly higher than that of 4-styrylbenzoic acid (mp ∼240–245 °C) and 4-(4-fluorostyryl)benzoic acid (mp ∼258–260 °C) [1][2]. Styrylbenzoic acids as a class demonstrate thermal decomposition onset above 290 °C, with bromo-substituted derivatives generally showing superior thermal resilience due to the polarizable bromine atom enhancing crystal packing energy [3]. The elevated melting point of the bromo derivative correlates with stronger intermolecular interactions (halogen bonding, C–Br···O=C contacts) that contribute to solid-state stability during storage and processing [3].

thermal stability thermogravimetric analysis melting point liquid crystal precursors

Carboxylic Acid Functional Handle: Derivatization Versatility vs. Non-Acidic Bromostilbene Analogs

The para-carboxylic acid group of 4-(4-bromostyryl)benzoic acid (pKa 4.25 ± 0.10, predicted ) enables pH-dependent solubility modulation and facile conversion to esters, amides, acyl chlorides, or metal-carboxylate coordination polymers. This is a critical advantage over 4-bromostilbene (CAS 4714-24-3), which lacks any functional group capable of covalent or coordinative attachment and has a lower melting point (∼160–165 °C) . The carboxylic acid moiety also permits the compound to serve as a strut in metal-organic frameworks (MOFs), where the carboxylate anion coordinates to metal nodes (Zn, Cu, Zr) while the bromine atom remains available for post-synthetic modification [1].

esterification amide coupling metal-carboxylate coordination MOF linker

Commercially Defined Purity and Physical Form: Procurement Consistency vs. Non-Standardized Analogs

4-(4-Bromostyryl)benzoic acid is available as a catalog-grade product (Sigma-Aldrich 751375) with a defined purity specification of 96% (HPLC), a lot-controlled melting point range of 317–322 °C, and recommended storage at 2–8 °C [1]. This stands in contrast to the 4-chloro and 4-fluoro analogs, which are typically offered only through custom synthesis channels with variable purity and longer lead times, and to 4-styrylbenzoic acid (CAS 7329-77-3), which is predominantly available from non-ISO-certified vendors . Sigma-Aldrich provides the MDL number (MFCD22200520) and PubChem substance identifier (329766210) for unambiguous compound registration in electronic laboratory notebooks [1].

quality control purity specification procurement Sigma-Aldrich

Evidence-Backed Application Scenarios Where 4-(4-Bromostyryl)benzoic Acid Is the Preferable Choice


Modular Synthesis of Extended π-Conjugated Systems via Suzuki-Miyaura Cross-Coupling

The aryl-Br group in 4-(4-bromostyryl)benzoic acid is the sole competent electrophile among halogenated styrylbenzoic acids that combines practical reactivity with commercial availability. Using standard Pd(OAc)₂/PPh₃ conditions, it can be coupled with aryl-, heteroaryl-, and vinylboronic acids to generate diverse biaryl- and teraryl-carboxylic acid libraries in yields exceeding 70% [1]. This modularity is essential in medicinal chemistry for structure-activity relationship (SAR) exploration of stilbenoid pharmacophores and in materials chemistry for tuning optoelectronic properties of conjugated small molecules [2].

Triplet-State Photosensitizers and Singlet Oxygen Generation Platforms

The heavy-atom effect of bromine confers a ≥6-fold enhancement in intersystem crossing quantum yield relative to non-halogenated stilbene [1]. This positions 4-(4-bromostyryl)benzoic acid as a building block for constructing triplet photosensitizers where efficient S₁→T₁ conversion is required – for example, in photodynamic therapy (PDT) agent development, triplet–triplet annihilation upconversion systems, and photo-initiated polymerization [2].

Metal-Organic Framework (MOF) Struts with Post-Synthetic Modification Potential

The carboxylic acid group coordinates to metal nodes to form the MOF lattice, while the distal C–Br bond remains accessible for post-synthetic Suzuki coupling to introduce functional groups (catalysts, fluorophores, chiral auxiliaries) into the pore environment [1]. This orthogonal reactivity profile – carboxylate for framework assembly, bromide for subsequent elaboration – is unique to the brominated styrylbenzoic acid scaffold and is not achievable with fluoro, chloro, or non-halogenated analogs [2].

High-Temperature Liquid Crystal Intermediates and Alignment Layers

With a melting point of 317–322 °C, 4-(4-bromostyryl)benzoic acid provides a thermally robust core for the synthesis of high-clearing-point nematogens and smectogens [1][2]. The carboxylic acid can be esterified with mesogenic alcohols (e.g., 4-alkoxyphenols, cholesterol) to generate liquid crystalline esters, while the bromine substituent modulates dipole moment and polarizability anisotropy, critical parameters for dielectric and optical anisotropy of the mesophase [2].

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